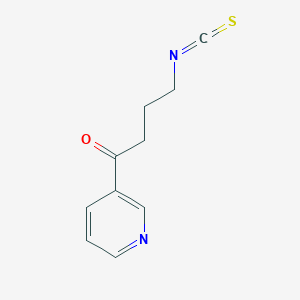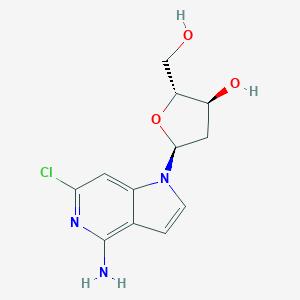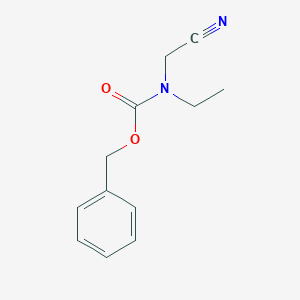
Benzyl (cyanomethyl)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (cyanomethyl)ethylcarbamate, also known as BCEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCEC is a carbamate derivative that has been shown to possess a variety of interesting properties, including its ability to act as a potent inhibitor of certain enzymes.
Applications De Recherche Scientifique
Benzyl (cyanomethyl)ethylcarbamate has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. One of the primary applications of Benzyl (cyanomethyl)ethylcarbamate is as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Benzyl (cyanomethyl)ethylcarbamate has been shown to be a potent inhibitor of this enzyme, making it a useful tool for studying the role of acetylcholinesterase in various physiological processes.
Mécanisme D'action
The mechanism of action of Benzyl (cyanomethyl)ethylcarbamate involves its binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can have a variety of physiological effects depending on the location and type of acetylcholine receptor present.
Effets Biochimiques Et Physiologiques
Benzyl (cyanomethyl)ethylcarbamate has been shown to have a variety of biochemical and physiological effects, including its ability to increase the levels of acetylcholine in the brain and peripheral nervous system. This can lead to improvements in cognitive function, memory, and attention. Benzyl (cyanomethyl)ethylcarbamate has also been shown to have potential applications in the treatment of certain neurological disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Benzyl (cyanomethyl)ethylcarbamate for lab experiments is its potency as an acetylcholinesterase inhibitor, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, Benzyl (cyanomethyl)ethylcarbamate also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are a number of potential future directions for research involving Benzyl (cyanomethyl)ethylcarbamate. One area of interest is the development of new and more potent acetylcholinesterase inhibitors based on the structure of Benzyl (cyanomethyl)ethylcarbamate. Another potential direction is the investigation of the potential therapeutic applications of Benzyl (cyanomethyl)ethylcarbamate in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of Benzyl (cyanomethyl)ethylcarbamate, as well as its potential toxicological effects.
Méthodes De Synthèse
Benzyl (cyanomethyl)ethylcarbamate can be synthesized through a multi-step process involving the reaction of benzyl cyanide with ethyl chloroformate and subsequent treatment with ammonia. The resulting product is a white crystalline solid that is soluble in organic solvents.
Propriétés
Numéro CAS |
115172-96-8 |
|---|---|
Nom du produit |
Benzyl (cyanomethyl)ethylcarbamate |
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
benzyl N-(cyanomethyl)-N-ethylcarbamate |
InChI |
InChI=1S/C12H14N2O2/c1-2-14(9-8-13)12(15)16-10-11-6-4-3-5-7-11/h3-7H,2,9-10H2,1H3 |
Clé InChI |
QVXHGOBRFWRKPA-UHFFFAOYSA-N |
SMILES |
CCN(CC#N)C(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCN(CC#N)C(=O)OCC1=CC=CC=C1 |
Synonymes |
BENZYL CYANOMETHYLETHYLCARBAMATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



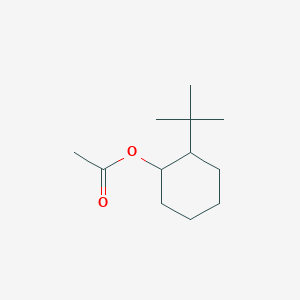
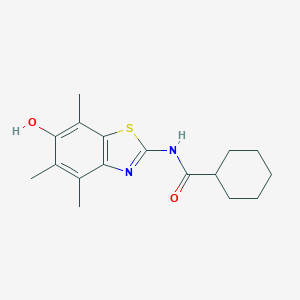
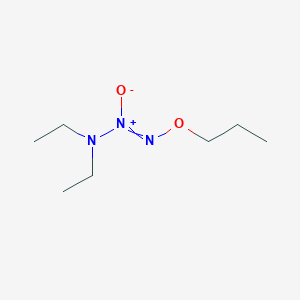
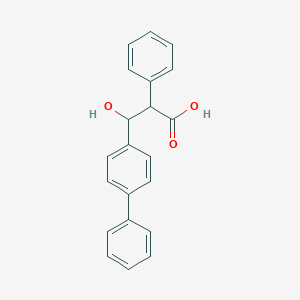
![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
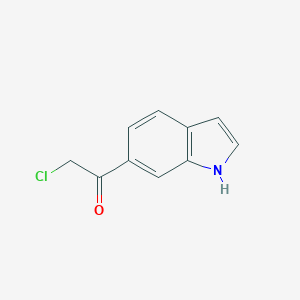
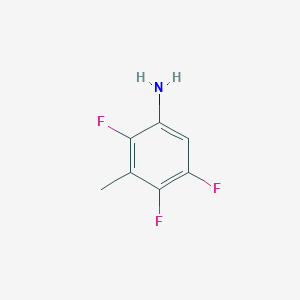
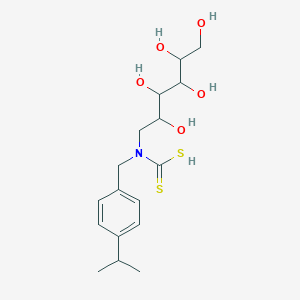
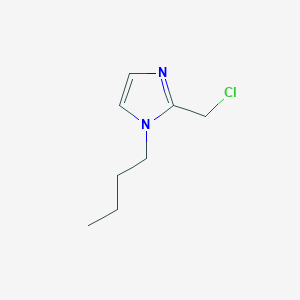

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)
